6-Ethynyl-5-fluoropyrimidin-2(1H)-one
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Overview
Description
6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis often begins with a fluorinated pyrimidine derivative.
Ethynylation: Introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction, using a palladium catalyst and copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: Reduction reactions can modify the fluorine or ethynyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkanes or alkenes.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with nucleic acids, disrupting biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug.
6-Ethynyluracil: Studied for its potential antiviral properties.
Uniqueness
6-Ethynyl-5-fluoropyrimidin-2(1H)-one combines the properties of fluorinated and ethynylated pyrimidines, potentially offering unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H3FN2O |
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Molecular Weight |
138.10 g/mol |
IUPAC Name |
6-ethynyl-5-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3FN2O/c1-2-5-4(7)3-8-6(10)9-5/h1,3H,(H,8,9,10) |
InChI Key |
PGOCVHFZQABPGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=NC(=O)N1)F |
Origin of Product |
United States |
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